molecular formula C16H13NO B1611406 (2-Phenylquinolin-4-yl)methanol CAS No. 29268-33-5

(2-Phenylquinolin-4-yl)methanol

Cat. No. B1611406
CAS RN: 29268-33-5
M. Wt: 235.28 g/mol
InChI Key: ZKFWJDXPMSASAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Phenylquinolin-4-yl)methanol” is a compound used for scientific research . It has the molecular formula C16H13NO and a molecular weight of 235.28 . The IUPAC name for this compound is "(2-phenylquinolin-4-yl)methanol" .


Synthesis Analysis

The synthesis of “(2-Phenylquinolin-4-yl)methanol” can be achieved from 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID METHYL ESTER . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “(2-Phenylquinolin-4-yl)methanol” consists of a benzene ring fused with a pyridine moiety . The SMILES notation for this compound is OCC1=CC(C2=CC=CC=C2)=NC3=CC=CC=C13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Phenylquinolin-4-yl)methanol” include a boiling point of 435.9±35.0 °C at 760 mmHg . The compound has a molecular weight of 235.28 .

Scientific Research Applications

1. Functionalization in Organic Synthesis

(2-Phenylquinolin-4-yl)methanol serves as a key intermediate in various organic synthesis processes. Belyaeva et al. (2018) demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of quinoline, highlighting its role in modifying pyridine rings in aqueous environments (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

2. Ligand in Metal Complexes

Mamo et al. (2002) reported that derivatives of 2-pyridyl-4-phenylquinolines, which can be derived from (2-Phenylquinolin-4-yl)methanol, act as asymmetric bidendate ligands to complex with transition metals such as ruthenium, osmium, or iridium. This application is crucial in the development of metal complexes for various industrial and research purposes (Mamo, Nicoletti, & Tat, 2002).

3. Synthesis of Heterocyclic Compounds

Arcadi et al. (2007) explored the use of (2-Phenylquinolin-4-yl)methanol derivatives in the synthesis of functionalized 4-alkylquinolines. Their research involved electrolysis-driven sequential alkylative heterocyclization processes, showcasing the compound's utility in generating heterocyclic structures, a significant area in medicinal chemistry and materials science (Arcadi, Bianchi, Inesi, Marinelli, & Rossi, 2007).

4. Synthesis of 3-Iodoquinolines

Sasaki et al. (2017) utilized derivatives of (2-Phenylquinolin-4-yl)methanol in the preparation of 3-iodoquinolines. This demonstrates its potential in creating structurally diverse quinoline derivatives, which are of great interest in pharmaceutical and agrochemical research (Sasaki, Moriyama, & Togo, 2017).

5. Photophysical Studies in Inorganic Chemistry

Shakirova et al. (2018) explored the use of (2-Phenylquinolin-4-yl)methanol derivatives in synthesizing Ir(III) luminescent complexes. The study highlighted how such derivatives influence the emission properties of these complexes, underlining its importance in photophysical studies and potential applications in optical materials and sensors (Shakirova et al., 2018).

6. Electrocatalysis and Synthesis of N-heterocycles

Liu, Xu, and Wei (2021) demonstrated the activation of methanol as a C1 source in the synthesis of N-heterocyclesusing electrocatalytic protocols, involving (2-Phenylquinolin-4-yl)methanol derivatives. This process highlights its role in sustainable and efficient synthesis strategies, particularly in the development of new pharmaceuticals and agrochemicals (Liu, Xu, & Wei, 2021).

7. Oxidative Ring-Contraction in Organic Chemistry

Karimi et al. (2015) utilized (2-Phenylquinolin-4-yl)methanol derivatives in oxidative ring-contraction reactions to produce quinoline derivatives. This research provides insights into the transformation and synthesis of quinolines, a class of compounds widely used in pharmaceuticals and fine chemicals (Karimi, Ma, Ramig, Greer, Szalda, & Subramaniam, 2015).

Future Directions

Quinoline, which “(2-Phenylquinolin-4-yl)methanol” is a derivative of, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

(2-phenylquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWJDXPMSASAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555277
Record name (2-Phenylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylquinolin-4-yl)methanol

CAS RN

29268-33-5
Record name (2-Phenylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenylquinolin-4-yl)methanol
Reactant of Route 2
(2-Phenylquinolin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Phenylquinolin-4-yl)methanol
Reactant of Route 4
(2-Phenylquinolin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Phenylquinolin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Phenylquinolin-4-yl)methanol

Citations

For This Compound
7
Citations
AA Khalaf, AM El-Khawaga, IM Awad, HAK Abd El-Aal - Arkivoc, 2010 - arkat-usa.org
This study provides expedient methods for the synthesis of some novel fused heteropolycycles. Thus, a variety of fused di-, tri-and tetracyclic nitrogen and nitrogen-sulfur …
Number of citations: 4 www.arkat-usa.org
SM Aboutorabzadeh, F Mosaffa… - Iranian Journal of …, 2018 - ncbi.nlm.nih.gov
Objective (s): In the present study, a new series of 6-methoxy-2-arylquinoline analogues was designed and synthesized as P-glycoprotein (P-gp) inhibitors using quinine and flavones …
Number of citations: 14 www.ncbi.nlm.nih.gov
G Lutz, JTK Jung, DF Back… - The Journal of Organic …, 2022 - ACS Publications
This study describes the reaction of 2-amino arylalkynyl ketones with organoselenolates to form (Z)-vinyl selenides, which lead to 4-organoselenyl quinolines via an intramolecular …
Number of citations: 3 pubs.acs.org
B Leon - 2015 - search.proquest.com
The application of natural products to newly identified phenotypic and target-based screens is central to the drug discovery process. Currently the research and development (R&D) …
Number of citations: 2 search.proquest.com
W Liu, Y He, Z Guo, M Wang, X Han, H Jia… - Journal of Enzyme …, 2023 - Taylor & Francis
The colchicine binding site of tubulin is a promising target for discovering novel antitumour agents. Previously, we identified 2-aryl-4-amide-quinoline derivatives displayed moderate …
Number of citations: 2 www.tandfonline.com
B Shantharjun, D Vani, R Unnava… - Organic & …, 2021 - pubs.rsc.org
Herein, we report a mild and efficient hydroxymethylation of quinolines via an iron promoted cross-dehydrogenative coupling reaction under external acid free conditions. Various …
Number of citations: 7 pubs.rsc.org
JS Yadav, BVS Reddy, RS Rao, V Naveenkumar… - …, 2003 - thieme-connect.com
Aromatic imines derived in situ from aryl aldehydes and aryl amines undergo smoothly, cyclization with alkynes on the surface of montmorillonite clay impregnated with copper (I) …
Number of citations: 43 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.